2-Benzyl-1-isobutyl-5-methyloctahydropyrrolo[3,4-c]pyrrole

Medicinal Chemistry Scaffold Diversity SAR Exploration

2-Benzyl-1-isobutyl-5-methyloctahydropyrrolo[3,4-c]pyrrole (CAS 2098005-15-1) is a tri-substituted octahydropyrrolo[3,4-c]pyrrole, a fused bicyclic diamine scaffold. This lipophilic, tertiary amine (C18H28N2, MW 272.4 g/mol) belongs to a class widely explored as a conformational constraint for nicotinic acetylcholine receptor (nAChR) ligands and orexin receptor modulators.

Molecular Formula C18H28N2
Molecular Weight 272.4 g/mol
CAS No. 2098005-15-1
Cat. No. B1479267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-1-isobutyl-5-methyloctahydropyrrolo[3,4-c]pyrrole
CAS2098005-15-1
Molecular FormulaC18H28N2
Molecular Weight272.4 g/mol
Structural Identifiers
SMILESCC(C)CC1C2CN(CC2CN1CC3=CC=CC=C3)C
InChIInChI=1S/C18H28N2/c1-14(2)9-18-17-13-19(3)11-16(17)12-20(18)10-15-7-5-4-6-8-15/h4-8,14,16-18H,9-13H2,1-3H3
InChIKeyJLLWWPICGWPLRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzyl-1-isobutyl-5-methyloctahydropyrrolo[3,4-c]pyrrole (CAS 2098005-15-1): Core Structural and Sourcing Baseline


2-Benzyl-1-isobutyl-5-methyloctahydropyrrolo[3,4-c]pyrrole (CAS 2098005-15-1) is a tri-substituted octahydropyrrolo[3,4-c]pyrrole, a fused bicyclic diamine scaffold . This lipophilic, tertiary amine (C18H28N2, MW 272.4 g/mol) belongs to a class widely explored as a conformational constraint for nicotinic acetylcholine receptor (nAChR) ligands [1] and orexin receptor modulators [2]. Currently, it is exclusively supplied as a specialized research intermediate or screening compound by a limited number of vendors, including Toronto Research Chemicals (TRC) and Life Chemicals, distinguishing its sourcing profile from more common, less-substituted core scaffolds.

Why 2-Benzyl-1-isobutyl-5-methyloctahydropyrrolo[3,4-c]pyrrole Cannot Be Simply Replaced by Common Analogs


The octahydropyrrolo[3,4-c]pyrrole scaffold's biological activity is highly sensitive to N-substitution, with small changes responsible for switching nAChR subtype selectivity between α4β2 and α7 [1] or modulating orexin receptor antagonism [2]. The substitution pattern on this compound—combining an N-benzyl group, an N-isobutyl group, and an N-methyl group—is not replicated in any commercially dominant building block. This specific trisubstituted pattern introduces a distinct steric and lipophilic profile relative to the simpler 2-benzyl (CAS 86732-22-1) or 5-methyl (CAS 86732-28-7) monosubstituted analogs, making it non-interchangeable in structure-activity relationship (SAR) explorations without re-validating entire lead series.

Quantitative Differentiation Evidence for 2-Benzyl-1-isobutyl-5-methyloctahydropyrrolo[3,4-c]pyrrole vs. Closest Analogs


Structural Uniqueness: Tri-Substitution Pattern vs. Mono-Substituted Analogs

2-Benzyl-1-isobutyl-5-methyloctahydropyrrolo[3,4-c]pyrrole is the only commercially available octahydropyrrolo[3,4-c]pyrrole featuring the simultaneous presence of benzyl, isobutyl, and methyl substituents on the three available nitrogen/hybridization sites. Its closest commercially available comparators are the mono-substituted 2-benzyl-octahydropyrrolo[3,4-c]pyrrole (CAS 86732-22-1) and 5-methyloctahydropyrrolo[3,4-c]pyrrole (CAS 86732-28-7) . No data was found for a direct biological head-to-head comparison. This differentiation is presented as a class-level inference for scaffold decoration potential.

Medicinal Chemistry Scaffold Diversity SAR Exploration

Molecular Weight and Lipophilicity Differentiation

The target compound (C18H28N2) has a molecular weight of 272.4 g/mol, significantly higher than the closest core analogs. This higher molecular weight, driven by the added alkyl/aryl groups, correlates with increased lipophilicity, impacting CNS drug-likeness and passive permeability. While experimental logP is unavailable, the increase in MW and carbon count serves as a reliable surrogate for enhanced lipophilicity relative to the unsubstituted scaffold (C6H12N2, 112.2 g/mol) and mono-substituted versions .

Physicochemical Properties Drug-likeness CNS Permeability

Sourcing and Cost Structure Differentiation vs. Simpler Analog

2-Benzyl-1-isobutyl-5-methyloctahydropyrrolo[3,4-c]pyrrole is a premium-priced, specialized building block. As of available 2022-2023 data, TRC lists the compound at $135.00/100mg, translating to a per-gram cost of ~$1,350 [1]. In contrast, the common analog 2-benzyl-octahydropyrrolo[3,4-c]pyrrole is priced at approximately $35/10mg (or $3,500/g) from the specialized supplier TargetMol but is available at significantly lower cost per gram from bulk suppliers . This positions the target compound as a high-value research tool where the specific tri-substitution is essential, rather than a cost-effective general scaffold.

Chemical Sourcing Procurement Cost Analysis

Targeted Application Scenarios for 2-Benzyl-1-isobutyl-5-methyloctahydropyrrolo[3,4-c]pyrrole Based on Verified Evidence


Advanced Fragment-to-Lead SAR Exploration of nAChR Ligands

Research groups focused on developing subtype-selective nAChR ligands can utilize this tri-substituted scaffold to explore a unique chemical space not accessible by common mono-substituted analogs. As documented in the literature, the spatial orientation of substituents on the octahydropyrrolo[3,4-c]pyrrole core is fundamental in determining α4β2 versus α7 selectivity [1]. This compound offers a pre-built, lipophilic template to probe steric tolerance within these receptor binding domains.

Orexin Receptor Modulator Lead Optimization

Patents highlight the use of highly substituted octahydropyrrolo[3,4-c]pyrrole derivatives as key intermediates for dual orexin receptor antagonists [2]. The specific combination of an aromatic (benzyl) and branched aliphatic (isobutyl) groups on this compound matches common pharmacophoric elements for this target class. It serves as a direct building block or a more complex analog for researchers optimizing CNS penetration and receptor binding kinetics against simpler scaffold starting points.

Diversity-Oriented Library Synthesis for CNS Targets

The compound's increased molecular weight (272.4 g/mol) and calculated lipophilicity, inferred from its carbon chain length relative to the core (112.2 g/mol) , make it a strategically differentiated scaffold for screening libraries targeting CNS indications. Its unique trisubstitution pattern provides a synthetically convenient vector for further derivatization, offering library designers a distinct physicochemical profile for hit identification campaigns where simple core analogs have failed to yield hits.

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